molecular formula C5H4ClMgN B6316543 Pyridin-3-ylmagnesium chloride CAS No. 52770-25-9

Pyridin-3-ylmagnesium chloride

Cat. No.: B6316543
CAS No.: 52770-25-9
M. Wt: 137.85 g/mol
InChI Key: NPAJZEOSNIPCPO-UHFFFAOYSA-M
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Preparation Methods

Synthetic Routes and Reaction Conditions

Pyridin-3-ylmagnesium chloride is typically prepared by the reaction of pyridine with magnesium in the presence of an alkyl or aryl halide. The reaction is usually carried out in an anhydrous ether solvent under an inert atmosphere to prevent the Grignard reagent from reacting with moisture or oxygen . The general reaction can be represented as follows:

Pyridine+Mg+R-ClPyridin-3-ylmagnesium chloride+R-H\text{Pyridine} + \text{Mg} + \text{R-Cl} \rightarrow \text{this compound} + \text{R-H} Pyridine+Mg+R-Cl→Pyridin-3-ylmagnesium chloride+R-H

Industrial Production Methods

In industrial settings, the production of this compound often involves the use of continuous flow reactors to ensure consistent quality and yield. The reaction conditions are carefully controlled to optimize the formation of the desired product while minimizing side reactions .

Chemical Reactions Analysis

Types of Reactions

Pyridin-3-ylmagnesium chloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used with this compound include aldehydes, ketones, and halides. The reactions are typically carried out under anhydrous conditions to prevent the Grignard reagent from decomposing .

Major Products

The major products formed from reactions involving this compound include pyridine derivatives, alcohols, and biaryl compounds. These products are valuable intermediates in the synthesis of pharmaceuticals and agrochemicals .

Scientific Research Applications

Pyridin-3-ylmagnesium chloride has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

  • Phenylmagnesium chloride
  • Methylmagnesium chloride
  • Ethylmagnesium chloride

Comparison

Pyridin-3-ylmagnesium chloride is unique among Grignard reagents due to the presence of the pyridine ring, which imparts additional reactivity and selectivity in organic synthesis. Compared to other Grignard reagents like phenylmagnesium chloride or methylmagnesium chloride, this compound offers the advantage of introducing a pyridine moiety into the target molecule, which can be beneficial for the synthesis of heterocyclic compounds .

Properties

IUPAC Name

magnesium;3H-pyridin-3-ide;chloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4N.ClH.Mg/c1-2-4-6-5-3-1;;/h1-2,4-5H;1H;/q-1;;+2/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPAJZEOSNIPCPO-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C[C-]=CN=C1.[Mg+2].[Cl-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4ClMgN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

137.85 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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